tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

β-Lactamase inhibition Chiral intermediate Avibactam synthesis

tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a chiral, bicyclic tertiary alcohol featuring a 1,4-diazabicyclo[3.2.1]octane core with a hydroxyl group at the 6-position in the (R) configuration and a tert-butyl carbamate (Boc) protecting group at the 4-position. The compound belongs to the diazabicyclooctane (DBO) class of intermediates that serve as the foundational scaffold for non-β-lactam β-lactamase inhibitors, including the FDA-approved drug avibactam and clinical candidates such as durlobactam (ETX2514) and nacubactam.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B13074889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2CC1C(C2)O
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyATYQSNFGKYZEGI-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate: Chiral DBO Intermediate for β-Lactamase Inhibitor Synthesis


tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a chiral, bicyclic tertiary alcohol featuring a 1,4-diazabicyclo[3.2.1]octane core with a hydroxyl group at the 6-position in the (R) configuration and a tert-butyl carbamate (Boc) protecting group at the 4-position . The compound belongs to the diazabicyclooctane (DBO) class of intermediates that serve as the foundational scaffold for non-β-lactam β-lactamase inhibitors, including the FDA-approved drug avibactam and clinical candidates such as durlobactam (ETX2514) and nacubactam [1]. The constrained bicyclic geometry, defined stereochemistry (5S,6R), and orthogonal protecting group strategy make it a strategic building block for constructing the 7-oxo-1,6-diazabicyclo[3.2.1]octane pharmacophore [2].

Why Generic Substitution of tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate Fails: Stereochemical and Regiochemical Determinants


Generic substitution with racemic mixtures, diastereomers, or regioisomeric diazabicyclo scaffolds is not viable for this compound. The (5S,6R) absolute configuration is stereochemically coupled to the downstream (2S,5R) pharmacophore required for β-lactamase inhibition; racemic (5R,6R)-rel- material (CAS 1310381-14-6) cannot be directly advanced without costly chiral resolution steps that reduce overall yield . The 1,4-diazabicyclo[3.2.1]octane nitrogen placement is mechanistically essential for forming the urea bridge in the final DBO inhibitor core; regioisomeric 3,8-diazabicyclo[3.2.1]octane analogs (e.g., CAS 2306252-77-5) direct synthetic outcomes toward nicotinic receptor modulators rather than β-lactamase inhibitors [1]. Furthermore, the tert-butyl carbamate at N-4 is selected for its orthogonal deprotection compatibility with the benzyloxyamino group installation at C-5, a selectivity that alternative protecting groups (e.g., benzyloxycarbonyl or allyl esters) do not match under the intramolecular urea cyclization conditions [2].

Quantitative Differentiation Evidence: tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate vs. Closest Analogs


Stereochemical Configuration: Optically Active (5S,6R) vs. Racemic (5R,6R)-rel- Mixture in DBO β-Lactamase Inhibitor Synthesis

The optically active (5S,6R) configuration is an absolute requirement for generating the bioactive (2S,5R) stereochemistry of avibactam-class DBO inhibitors. Patent US8772490 explicitly states that prior art (Patent Documents 1 and 2) shows working examples only of racemic diazabicyclooctane derivatives and does not disclose a process for preparing the optically active derivative nor optical resolution data, rendering those racemic routes unsuitable for producing pharmaceutical-grade intermediates [1]. The Meiji Seika process (US9035062) achieves trans-selective benzyloxyamino installation at C-5 without forming the undesired cis isomer—a stereochemical outcome that the racemic route cannot guarantee [2]. The racemic mixture (CAS 1310381-14-6) is commercially available at 95% purity but is explicitly labeled as '(5R,6R)-rel-' indicating it is a racemic relative configuration mixture, not a single enantiomer .

β-Lactamase inhibition Chiral intermediate Avibactam synthesis

Regiochemical Differentiation: 1,4-Diazabicyclo[3.2.1]octane Core vs. 3,8-Diazabicyclo[3.2.1]octane Isomers in Biological Targeting

The 1,4-diazabicyclo[3.2.1]octane scaffold is the specific core required for β-lactamase inhibitor activity within the DBO class. In contrast, the 3,8-diazabicyclo[3.2.1]octane regioisomer (exemplified by tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, CAS 2306252-77-5) has been predominantly explored as a scaffold for nicotinic acetylcholine receptor (nAChR) modulators and opioid receptor ligands [1]. The nitrogen atom placement dictates whether the urea bridge can form the characteristic 7-oxo-1,6-diazabicyclo[3.2.1]octane pharmacophore: the 1,4-isomer enables intramolecular urea formation between N-1 and the C-6 hydroxyl after deprotection, whereas the 3,8-isomer cannot access this cyclization mode [2]. This regiochemical distinction is structurally deterministic: no 3,8-diazabicyclo[3.2.1]octane derivative has been reported to exhibit clinically relevant β-lactamase inhibition, while multiple 1,4-diazabicyclo[3.2.1]octane derivatives (avibactam, durlobactam, nacubactam, zidebactam) have entered clinical development or received regulatory approval [3].

β-Lactamase inhibitor Nicotinic receptor Regioselectivity

Protecting Group Orthogonality: tert-Butyl Carbamate at N-4 vs. Alternative Ester Protecting Groups in Intramolecular Urea Cyclization

The tert-butyl carbamate (Boc) group at N-4 of the target compound is strategically selected for its orthogonal stability during the critical trifluoroacetylation-detrifluoroacetylation sequence required to install the benzyloxyamino group at C-5. Patent US9035062 explicitly teaches that 'the selection of the tert-butyl ester of the compound represented by formula (A)... has a very important role in selectively removing the trifluoroacetyl group' and that 'the benzyloxycarbonyl group which is a protecting group for NH on the piperidine ring can be deblocked easily separately from the tert-butyl ester' [1]. Prior art processes using allyl ester protecting groups at the 2-position suffered from inappropriate protecting group selection that prevented efficient intramolecular urea formation, as documented in the same patent: 'the selection of the carboxylate ester protecting group at the 2-position is inappropriate, and therefore... the substantial intramolecular urea formation reaction did not proceed' [1]. The CN106831772B patent describes a downstream avibactam intermediate synthesis achieving impurity reduction from 5.3% (prior art) to below 0.14% through optimized process conditions, highlighting the criticality of intermediate purity for final API quality [2].

Protecting group strategy Urea cyclization Synthetic efficiency

Synthetic Route Compatibility: (5S,6R)-Configured Intermediate in the Meiji Seika vs. Alternative Synthetic Pathways to DBO Inhibitors

The (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate scaffold is directly compatible with the Meiji Seika Pharma synthetic route (US9035062, US8772490), which proceeds from (2S,5S)-tert-butyl 5-hydroxypiperidine-2-carboxylate through trifluoroacetylation, benzyloxyamination, and detrifluoroacetylation to yield the key intermediate (2S,5R)-tert-butyl 5-(benzyloxyamino)piperidine-2-carboxylate [1]. This route is characterized by 'excellent reproductivity in high yield through a relatively short process without lowering the optical purity of the derivative' [1]. Alternative synthetic strategies reviewed by Peilleron and Cariou (2020) include approaches starting from pyroglutamic acid derivatives, aziridine ring-opening, and enzymatic resolution pathways; each introduces different intermediate architectures that may not be directly compatible with the (5S,6R)-configured building block [2]. The Meiji Seika process specifically notes that the (2S,5S)-5-hydroxypiperidine-2-carboxylic acid tert-butyl ester starting material is a 'known compound' accessible from L-glutamic acid, providing a well-characterized supply chain advantage [1]. A separate avibactam intermediate patent (CN106831772B) reports total yields ranging from 61.2% to 89.1% for alternative routes, indicating significant route-dependent variability [3].

Synthetic route comparison Process chemistry DBO inhibitor manufacturing

Downstream Pharmacophoric Outcome: Impact of (5S,6R) Configuration on Final DBO Inhibitor Potency Against Clinically Relevant β-Lactamases

The (5S,6R) stereochemistry in the intermediate is the direct precursor to the (2S,5R) configuration found in all clinically active DBO β-lactamase inhibitors. The ACS Chemical Biology study by King et al. (2016) demonstrated that select DBO derivatives display varied inhibition of CTX-M-15 and OXA-48 β-lactamases with antimicrobial activity achieving MIC ≤ 2 μg/mL against clinical isolates of Pseudomonas aeruginosa, Escherichia coli, and Enterobacter spp. [1]. The review by Peilleron and Cariou (2020) confirms that the DBO scaffold's stereochemistry is invariant across avibactam, durlobactam (ETX2514), nacubactam, and zidebactam—all maintaining the (2S,5R) configuration derived from (5S,6R)-configured intermediates [2]. A direct comparison of avibactam vs. durlobactam shows that ETX2514 has 'greater potency and broader spectrum of β-lactamase inhibition than the related diazabicyclooctanone avibactam' [3], demonstrating that modifications to the core scaffold (while maintaining the (2S,5R) configuration) produce clinically meaningful potency differences. No β-lactamase inhibitor with inverted (2R,5S) stereochemistry has demonstrated clinical activity.

β-Lactamase inhibition Structure-activity relationship Antibiotic resistance

High-Value Application Scenarios for tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate in Pharmaceutical R&D and Process Chemistry


GMP Intermediate for Avibactam Sodium and Generic DBO β-Lactamase Inhibitor Manufacturing

This compound serves as a penultimate or advanced intermediate in the Meiji Seika Pharma route to avibactam-class DBO inhibitors. The established process (US9035062) uses (2S,5S)-tert-butyl 5-hydroxypiperidine-2-carboxylate as the starting material and proceeds through trifluoroacetylation, benzyloxyamination, and detrifluoroacetylation to generate the key intermediate (2S,5R)-tert-butyl 5-(benzyloxyamino)piperidine-2-carboxylate, which is then subjected to intramolecular urea formation to construct the DBO core [1]. This route is validated for industrial scale with documented 'excellent reproductivity' and compatibility with downstream crystallization steps that yield crystalline intermediates with high optical purity—a critical requirement for GMP manufacturing of avibactam sodium, which received FDA approval in 2015 as a fixed-dose combination with ceftazidime [2]. The CN106831772B patent demonstrates that optimized processing of DBO intermediates can achieve impurity levels below 0.14%, compared to 5.3% in prior art methods, which is essential for meeting ICH Q3A guidelines for pharmaceutical intermediates [3].

Scaffold Diversification for Next-Generation DBO β-Lactamase Inhibitor Discovery

The DBO scaffold has proven to be a privileged pharmacophore for β-lactamase inhibition, with four clinical-stage or approved agents (avibactam, durlobactam/ETX2514, nacubactam, zidebactam) all derived from the same (2S,5R) stereochemical framework [1]. The (5S,6R)-6-hydroxy intermediate provides a versatile branching point for C-2 ester diversification (methyl, allyl, benzyl, or 2,5-dioxopyrrolidin-1-yl esters) and C-6 O-functionalization (benzyloxy, allyloxy, or sulfooxy groups), as detailed in the Meiji Seika patent family [2]. The 2020 review by Peilleron and Cariou catalogs over a dozen distinct synthetic strategies to access the DBO core, with the (5S,6R) intermediate representing the most direct entry point for programs targeting novel C-2 or C-6 modifications while preserving the critical (2S,5R) stereochemistry [3]. The ACS Chemical Biology study (King et al., 2016) demonstrated that even subtle DBO derivatives display 'effective but varied inhibition' of CTX-M-15 and OXA-48, with MIC ≤ 2 μg/mL against clinical Gram-negative isolates, validating the scaffold's capacity for productive SAR exploration [4].

Chiral Reference Standard for Analytical Method Development and Quality Control

Given the absolute requirement for enantiomeric purity in DBO-based pharmaceuticals, the (5S,6R)-configured compound serves as a critical chiral reference standard for developing and validating HPLC methods capable of resolving the (5S,6R) enantiomer from its (5R,6S) antipode and from the (5R,6R)/(5S,6S) diastereomeric pairs [1]. The patent literature (US9035062) notes that prior art processes lacked 'data from instrumental analyses' for optical purity determination, underscoring the analytical gap that a well-characterized single-enantiomer reference standard can fill [2]. The racemic mixture (CAS 1310381-14-6, 95% purity) is commercially available and can serve as a system suitability test mixture for chiral HPLC method development, but only if an authenticated single-enantiomer standard of defined optical purity is available for peak identification and quantification [3]. Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) is considered the gold standard for enantiomer separation in pharmaceutical analysis [4].

Process Chemistry Optimization: Evaluating Synthetic Route Efficiency Across DBO Manufacturing Pathways

For organizations comparing synthetic strategies to DBO inhibitors, this intermediate represents one of several possible entry points into the DBO scaffold. The Peilleron and Cariou review (2020) systematically compares synthetic strategies including the Meiji Seika route (from 5-hydroxypiperidine-2-carboxylate), pyroglutamic acid-based routes, and enzymatic resolution approaches [1]. The Meiji Seika process was specifically developed because prior art routes produced stereoselectivity as low as 'cis:trans = 1:1' at the critical C-5 benzyloxyamino installation step, representing a 50% yield loss that is unacceptable for industrial application [2]. The Russian patent RU2722932C1 reports alternative process yields ranging from 61.2% to 89.1% total, providing benchmark data against which the Meiji Seika route can be economically evaluated [3]. Procurement of the (5S,6R)-6-hydroxy intermediate allows direct entry at a late stage of the Meiji Seika route, bypassing the stereochemistry-setting steps and enabling process chemists to focus optimization efforts on urea cyclization and downstream functional group interconversions.

Quote Request

Request a Quote for tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.